molecular formula C12H13F3O2S B12602137 Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate CAS No. 910654-45-4

Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate

Cat. No.: B12602137
CAS No.: 910654-45-4
M. Wt: 278.29 g/mol
InChI Key: WKKZSSRKIYKWET-UHFFFAOYSA-N
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Description

Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate is an organic compound with the molecular formula C12H13F3O2S. It is a colorless liquid that is soluble in organic solvents such as ethanol, methanol, and dichloromethane. This compound is primarily used in scientific research and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate can be synthesized through a multi-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This group also influences the compound’s reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate is unique due to the presence of both the trifluoromethyl and sulfanyl groups. These functional groups confer distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various research applications .

Properties

CAS No.

910654-45-4

Molecular Formula

C12H13F3O2S

Molecular Weight

278.29 g/mol

IUPAC Name

ethyl 3-[4-(trifluoromethylsulfanyl)phenyl]propanoate

InChI

InChI=1S/C12H13F3O2S/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)18-12(13,14)15/h3-4,6-7H,2,5,8H2,1H3

InChI Key

WKKZSSRKIYKWET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)SC(F)(F)F

Origin of Product

United States

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